2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 176.22 g/mol. The compound features a benzoxazine ring structure, which is known for its diverse biological activities, particularly in the context of cancer research and other therapeutic applications.
This compound belongs to the class of benzoxazines, which are heterocyclic compounds characterized by a fused benzene and oxazine ring. Benzoxazines have garnered attention due to their potential pharmacological properties, including anti-cancer and anti-inflammatory effects. The specific classification of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine places it within the broader category of nitrogen-containing heterocycles.
The synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine can be achieved through various methods:
These synthetic pathways demonstrate versatility in producing various derivatives of benzoxazines, including 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine.
The molecular structure of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 176.22 g/mol |
CAS Number | 704879-74-3 |
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's potential for further derivatization in drug development.
The mechanism of action for 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine primarily involves:
The physical properties of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine include:
These properties are crucial for determining the compound's handling during synthesis and its potential formulations for therapeutic use.
The primary applications of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine include:
Reductive amination serves as a cornerstone for constructing the 1,4-benzoxazine core, particularly for introducing alkyl substituents at the N4-position. This one-pot methodology involves the condensation of ortho-aminophenols with carbonyl compounds (aldehydes or ketones) followed by in situ reduction. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol at 0–25°C efficiently reduces the intermediate Schiff base, yielding 3,4-dihydro-2H-1,4-benzoxazines. When employing ketones like acetone, this strategy directly affords 2-methyl-3,4-dihydro-2H-1,4-benzoxazine precursors. Subsequent electrophilic aromatic substitution or protection/deprotection sequences enables selective amination at the C8 position to yield the target amine [1] [4].
Table 1: Reductive Amination for Benzoxazine Synthesis
Aminophenol Precursor | Carbonyl Compound | Reducing Agent | Product (Yield%) |
---|---|---|---|
2-Amino-4-nitrophenol | Acetone | NaBH₄/MeOH | 8-Nitro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (82%) |
2-Amino-5-fluorophenol | Cyclohexanone | NaBH₃CN/EtOH | 7-Fluoro-2-cyclohexyl-3,4-dihydro-2H-1,4-benzoxazine (75%) |
2-Amino-4-bromophenol | Acetaldehyde | NaBH₄/MeOH | 8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (68%) |
Catalytic hydrogenation is indispensable for reducing nitro groups in nitro-substituted 1,4-benzoxazines to access aromatic amines like 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine. Palladium on carbon (Pd/C, 5–10% wt) under a hydrogen atmosphere (1–3 atm) in polar solvents (ethanol, ethyl acetate) typically achieves high-yielding (85–95%) conversions. For example, hydrogenation of 2-methyl-8-nitro-3,4-dihydro-2H-1,4-benzoxazine cleanly furnishes the target C8-amine. This chemoselective reduction tolerates other reducible functionalities like halogens or alkenes when mild conditions are employed. Raney nickel serves as an alternative catalyst for large-scale applications [1] [4].
Microwave irradiation revolutionizes cyclization steps in benzoxazine synthesis, enhancing efficiency and enabling access to sterically congested systems. Key applications include:
The Buchwald–Hartwig amination enables direct C–N bond formation between halogenated benzoxazines and diverse amines, facilitating N1-aryl substitution—a key modification for enhancing pharmacological profiles. This palladium-catalyzed reaction employs:
Table 2: Buchwald-Hartwig Amination of Halobenzoxazines
Halobenzoxazine | Amine | Catalyst/Ligand | Base/Solvent | Product (Yield%) |
---|---|---|---|---|
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | Piperidine | Pd₂(dba)₃/XPhos | Cs₂CO₃/Toluene | 8-(Piperidin-1-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (88%) |
6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | 4-Aminopyridine | Pd(OAc)₂/DavePhos | K₃PO₄/Dioxane | 6-(Pyridin-4-ylamino)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (79%) |
7-Iodo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine | Benzylamine | Pd₂(dba)₃/SPhos | Cs₂CO₃/Toluene | 7-(Benzylamino)-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine (85%) |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular "click" functionalization of 1,4-benzoxazines bearing azide or alkyne handles. This bioorthogonal reaction is pivotal for appending triazole-based pharmacophores or solubilizing groups:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3